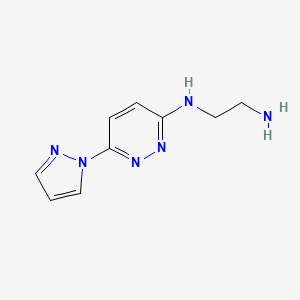
N1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is a heterocyclic compound that features both pyrazole and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Ethylenediamine: A simple diamine with two amino groups, used as a building block in chemical synthesis.
1,2-Diaminopropane: Another diamine with a similar structure but with an additional carbon atom in the backbone.
Uniqueness
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is unique due to the presence of both pyrazole and pyridazine rings, which confer specific chemical and biological properties. This structural complexity allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
1706441-01-1 |
|---|---|
Formule moléculaire |
C9H12N6 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
N'-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12N6/c10-4-6-11-8-2-3-9(14-13-8)15-7-1-5-12-15/h1-3,5,7H,4,6,10H2,(H,11,13) |
Clé InChI |
KBBHQULGNHCCOG-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NCCN |
SMILES canonique |
C1=CN(N=C1)C2=NN=C(C=C2)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















